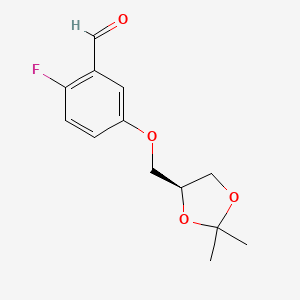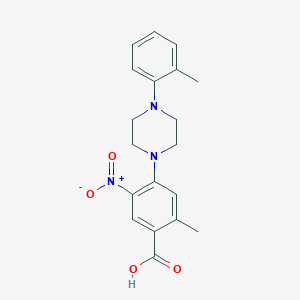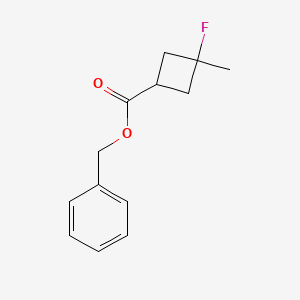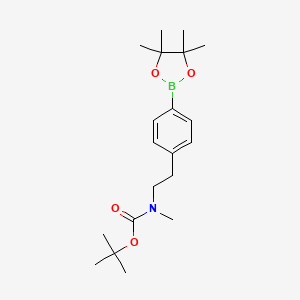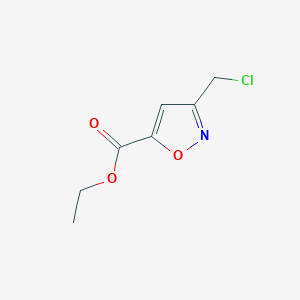
6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline
Overview
Description
“6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline” is an organic compound that contains an indoline group, which is a type of heterocycle. It also contains a bromine atom and a tetrahydropyran group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate indoline derivative with a bromine-containing reagent. The tetrahydropyran group could potentially be introduced through a reaction with a suitable alcohol .Molecular Structure Analysis
The molecule contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The tetrahydropyran group is a six-membered ring containing an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the bromine atom, which is a good leaving group, and the nitrogen atom in the indoline ring, which can act as a nucleophile or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The oxygen atom in the tetrahydropyran ring could potentially allow for hydrogen bonding .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Complex Compounds : This chemical is used in the synthesis of complex compounds. For example, a study described the synthesis of 1-{4a,6-dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone by reacting similar brominated compounds with palladium(II) acetate and other reagents (Skladchikov et al., 2012).
Photochromic and Fluorescent Properties
- Photochromic Behavior : Certain derivatives of this compound demonstrate photochromic properties. A study on spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines] revealed thermal and photo-induced isomerization, important for applications in materials science (Voloshin et al., 2008).
- Fluorescent Metal Ion Sensors : Derivatives of 6-bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline can form fluorescent complexes with divalent metal ions, indicating potential use in sensing applications (Voloshin et al., 2004).
Catalysis and Chemical Reactions
- Catalytic Asymmetric Synthesis : This chemical plays a role in catalytic asymmetric synthesis. A study demonstrated its use in a three-component cycloaddition reaction for constructing tetracyclic indolines with multiple stereocenters, which are important in pharmaceuticals (Kuang et al., 2018).
Crystal Structure Analysis
- X-Ray Crystallography : In a study, a derivative of this compound was synthesized and analyzed using X-ray crystallography, which is vital for understanding molecular structure and interactions (Sharma et al., 2016).
Novel Synthesis Methods
- Development of Synthesis Methods : Research has been conducted on developing new methods for synthesizing derivatives of this chemical, highlighting its importance in organic synthesis (Shahrisa et al., 2000).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may influence multiple biochemical pathways. The downstream effects of these influences would depend on the specific pathways and targets involved.
Pharmacokinetics
The compound’s molecular weight is 2962 g/mol, which could potentially influence its bioavailability
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-Bromo-1-((tetrahydro-2H-pyran-4-yl)methyl)indoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or other regulatory proteins, thereby affecting the transcription of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits varying degrees of stability and degradation over time, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors, such as light or heat . Long-term effects of this compound on cellular function include alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing cell proliferation and differentiation, while high doses can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired biological effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with other molecules, such as glucuronic acid or sulfate . These metabolic processes can influence the compound’s bioavailability, activity, and excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters, such as ATP-binding cassette (ABC) transporters, and can bind to intracellular proteins that facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Additionally, this compound can localize to the mitochondria, where it can influence cellular metabolism and energy production .
properties
IUPAC Name |
6-bromo-1-(oxan-4-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-13-2-1-12-3-6-16(14(12)9-13)10-11-4-7-17-8-5-11/h1-2,9,11H,3-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEGZRXLVVJNEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2CCC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



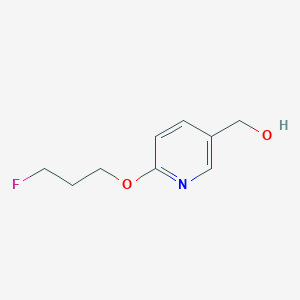


![1-[(2,6-Dichlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406439.png)
![4-(4-Bromophenyl)-1-[2-(tetrahydropyran-2-yloxy)-ethyl]-1H-pyrazole](/img/structure/B1406440.png)
